molecular formula C25H21ClN2O B389348 11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 298688-12-7

11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B389348
CAS RN: 298688-12-7
M. Wt: 400.9g/mol
InChI Key: CDTHXNWHVDQFIX-UHFFFAOYSA-N
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Description

The compound “11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine (unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms) .


Synthesis Analysis

The synthesis of this compound involves a multi-component reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (otherwise called dimedone), and an aldehyde . This reaction has been described using many different catalysts . In addition, a novel series of 5,10-dihydro-dibenzo [b,e] [1,4]diazepin-11-ones have been synthesized as potent and selective checkpoint kinase 1 (Chk1) inhibitors via structure-based design .


Molecular Structure Analysis

The molecular structure of this compound was calculated using density functional theory . The compound’s photophysical properties were investigated under the influence of solvents, concentrations, and pump power excitations .


Chemical Reactions Analysis

The compound exhibits significant biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . It has been synthesized as potent and selective checkpoint kinase 1 (Chk1) inhibitors via structure-based design .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound belongs to the class of benzodiazepines . Benzodiazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, contributing to the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines .

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . They do this by binding to the GABA_A receptor, increasing the opening frequency of the chloride ion channel and allowing the flow of chloride ions into the neuron . This makes the neuron negatively charged and resistant to excitation .

Biochemical Pathways

Benzodiazepines in general are known to modulate the gabaergic neurotransmission pathway . By enhancing the effects of GABA, benzodiazepines decrease the excitability of neurons, thereby reducing anxiety and seizure activity, inducing sleep, and causing muscle relaxation .

Pharmacokinetics

Benzodiazepines as a class are generally well-absorbed in the gastrointestinal tract and are lipophilic, allowing them to cross the blood-brain barrier . They are metabolized in the liver, primarily by the cytochrome P450 system, and are excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action would be expected to include a decrease in neuronal excitability, leading to the clinical effects of sedation, anxiolysis, muscle relaxation, and anticonvulsant activity . Some benzodiazepines have also been found to have antiproliferative effects against cellular tumors .

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, certain benzodiazepines have been found to form different amounts of product in different acidic environments . .

properties

IUPAC Name

6-(2-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O/c26-19-11-5-4-10-18(19)25-24-22(27-20-12-6-7-13-21(20)28-25)14-17(15-23(24)29)16-8-2-1-3-9-16/h1-13,17,25,27-28H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTHXNWHVDQFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974982
Record name 11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS RN

5959-02-4
Record name 11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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